3'-Fluoro-4'-(1-pyrazolyl)acetophenone
Overview
Description
3’-Fluoro-4’-(1-pyrazolyl)acetophenone is a chemical compound with the molecular formula C11H9FN2O and a molecular weight of 204.20 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a fluorine atom at the 3’ position and a pyrazolyl group at the 4’ position of the acetophenone structure, making it a unique and versatile molecule for scientific research.
Preparation Methods
The synthesis of 3’-Fluoro-4’-(1-pyrazolyl)acetophenone can be achieved through several methods. One common approach involves the reaction of 3’-fluoroacetophenone with pyrazole under specific conditions. The reaction typically requires a catalyst, such as a transition metal, and may involve photoredox reactions or one-pot multicomponent processes . Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, ensuring the compound is suitable for various applications.
Chemical Reactions Analysis
3’-Fluoro-4’-(1-pyrazolyl)acetophenone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3’-Fluoro-4’-(1-pyrazolyl)acetophenone has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound is studied for its potential pharmacological properties, including its interactions with various biological targets. Additionally, it has applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3’-Fluoro-4’-(1-pyrazolyl)acetophenone involves its interaction with specific molecular targets and pathways. The pyrazolyl group in the compound can interact with enzymes and receptors, potentially modulating their activity. The fluorine atom at the 3’ position may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall biological effects.
Comparison with Similar Compounds
3’-Fluoro-4’-(1-pyrazolyl)acetophenone can be compared with other similar compounds, such as 4’-(1-pyrazolyl)acetophenone and 3’-chloro-4’-(1-pyrazolyl)acetophenone. These compounds share a similar acetophenone backbone but differ in the substituents attached to the aromatic ring. The presence of different substituents, such as fluorine or chlorine, can significantly impact the compound’s chemical properties, reactivity, and biological activity. The unique combination of a fluorine atom and a pyrazolyl group in 3’-Fluoro-4’-(1-pyrazolyl)acetophenone makes it distinct and valuable for various research applications.
Properties
IUPAC Name |
1-(3-fluoro-4-pyrazol-1-ylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYFXUVQFYDULL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=CC=N2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651431 | |
Record name | 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152964-31-2 | |
Record name | 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1152964-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-Fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60651431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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